N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea, also known as EPPU, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. EPPU belongs to the class of urea derivatives and has been identified as a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme.
Wirkmechanismus
N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea exerts its analgesic effects by inhibiting the FAAH enzyme, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea increases the levels of endocannabinoids in the body, which in turn activate the cannabinoid receptors and produce analgesic effects.
Biochemical and Physiological Effects:
Apart from its analgesic effects, N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea has also been shown to exhibit anti-inflammatory and anti-oxidant properties. It has been suggested that these effects may be mediated by the activation of the endocannabinoid system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea in lab experiments is its high potency and selectivity towards FAAH. This allows for accurate and precise modulation of the endocannabinoid system, which is important for studying its physiological and pathological functions. However, one limitation of using N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several potential future directions for the use of N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea in scientific research. One area of interest is its potential use in the treatment of chronic pain, particularly in patients who do not respond to conventional pain medications. Another area of interest is its potential use in the treatment of inflammatory and neurodegenerative disorders, which are known to be associated with dysregulation of the endocannabinoid system. Additionally, further studies are needed to explore the safety and efficacy of N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea in humans, as well as its potential interactions with other drugs.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to exhibit analgesic effects in various animal models of pain, including inflammatory and neuropathic pain.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-pyrrolidin-1-ylpropyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-21-15-8-6-14(7-9-15)18-16(20)17-10-5-13-19-11-3-4-12-19/h6-9H,2-5,10-13H2,1H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYANMGMMMNOADG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCCN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.